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Compound of Interest

Compound Name: Triethylbenzene

Cat. No.: B13742051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of

symmetrical triethylbenzene, also known as 1,3,5-triethylbenzene. The document details its

chemical identity, structural parameters, spectroscopic signature, and a standardized synthesis

protocol. All quantitative data is presented in structured tables for clarity and comparative

analysis. Detailed experimental methodologies are provided for key characterization

techniques, and logical relationships are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties
Symmetrical triethylbenzene is an aromatic hydrocarbon with three ethyl groups attached to

the benzene ring at positions 1, 3, and 5. Its symmetrical nature imparts specific chemical and

physical properties.
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Identifier Value

IUPAC Name 1,3,5-Triethylbenzene

Synonyms Symmetrical triethylbenzene, 1,3,5-TEB

Chemical Formula C₁₂H₁₈

CAS Number 102-25-0[1]

Molar Mass 162.27 g/mol [1]

Appearance Colorless liquid

Density 0.862 g/cm³

Boiling Point 215 °C

Melting Point -66.5 °C

Refractive Index 1.495

Molecular Structure and Conformation
The molecular structure of 1,3,5-triethylbenzene is characterized by a planar benzene ring

with three ethyl substituents. The orientation of these ethyl groups relative to the plane of the

benzene ring is a key conformational feature. Due to steric hindrance, the ethyl groups are not

free to rotate and adopt a preferred conformation where they are tilted out of the plane of the

benzene ring.

Unfortunately, specific crystallographic data for unsubstituted 1,3,5-triethylbenzene providing

precise bond lengths and angles is not readily available in the searched literature. However,

data for related substituted structures and computational models can provide insights into the

expected geometry. The Crystallography Open Database (COD) lists entries (7009901 and

7009902) associated with 1,3,5-triethylbenzene, which may contain detailed structural

information upon further analysis of the raw crystallographic files.[1]

Spectroscopic Characterization
The symmetrical nature of 1,3,5-triethylbenzene leads to a simplified spectroscopic signature,

which is a key feature for its identification and characterization.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's C₃ symmetry, the proton NMR spectrum is deceptively simple, showing

only two sets of signals corresponding to the aromatic protons and the ethyl group protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8 Singlet 3H Aromatic (Ar-H)

~2.6 Quartet 6H Methylene (-CH₂-)

~1.2 Triplet 9H Methyl (-CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum also reflects the molecular symmetry, exhibiting only four distinct

signals.

Chemical Shift (δ) ppm Assignment

~144 Aromatic (C-CH₂CH₃)

~126 Aromatic (C-H)

~29 Methylene (-CH₂)

~16 Methyl (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the vibrations of the

aromatic ring and the alkyl substituents.
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Wavenumber (cm⁻¹) Vibration

3030-3080 C-H stretching (aromatic)

2850-2970 C-H stretching (aliphatic)

1600, 1480 C=C stretching (aromatic ring)

860-880 C-H out-of-plane bending (isolated aromatic H)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak

and a base peak resulting from the benzylic cleavage of an ethyl group.

m/z Relative Intensity Assignment

162 High [M]⁺ (Molecular ion)

147 100 [M-CH₃]⁺

133 High [M-C₂H₅]⁺

Experimental Protocols
Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts
Alkylation
This protocol describes the synthesis of 1,3,5-triethylbenzene from benzene and ethyl

bromide using aluminum chloride as a catalyst.

Benzene, Ethyl Bromide,
Anhydrous AlCl₃

Reaction Mixture
(0-5 °C, stirring)

1. Add AlCl₃ portion-wise Aqueous Work-up
(HCl, H₂O)

2. Quench with acid/water Extraction
(Diethyl ether)

3. Separate organic layer Drying
(Anhydrous MgSO₄)

4. Remove water Purification
(Distillation)

5. Remove solvent and distill 1,3,5-Triethylbenzene

Click to download full resolution via product page

Synthesis workflow for 1,3,5-triethylbenzene.

Materials:
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Benzene

Ethyl bromide

Anhydrous aluminum chloride (AlCl₃)

Anhydrous diethyl ether

Hydrochloric acid (HCl), concentrated

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a

mechanical stirrer, place benzene and cool the flask in an ice-salt bath to 0-5 °C.

Slowly add anhydrous aluminum chloride to the stirred benzene.

From the dropping funnel, add ethyl bromide dropwise to the reaction mixture while

maintaining the temperature between 0-5 °C.

After the addition is complete, continue stirring at the same temperature for 2-3 hours.

Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric

acid to decompose the catalyst.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate

solution, and finally with water again.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and remove the solvent by rotary evaporation.

Purify the crude product by vacuum distillation to obtain pure 1,3,5-triethylbenzene.
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Spectroscopic Analysis Protocols
The following are generalized protocols for the spectroscopic characterization of 1,3,5-

triethylbenzene.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Dissolve in CDCl₃
with TMS

Acquire ¹H and ¹³C spectra

Prepare thin film
on KBr plate

Acquire FTIR spectrum

Inject into GC-MS

Acquire EI mass spectrum

1,3,5-Triethylbenzene Sample

Click to download full resolution via product page

General workflow for spectroscopic analysis.

4.2.1. NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 10-20 mg of 1,3,5-triethylbenzene in about 0.6

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition Parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16
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¹³C NMR Acquisition Parameters:

Pulse Angle: 30 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

Proton Decoupling: Broadband decoupling is applied to simplify the spectrum to singlets.

4.2.2. IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method): Place a drop of neat 1,3,5-triethylbenzene
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin

liquid film.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

4.2.3. Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: Prepare a dilute solution of 1,3,5-triethylbenzene in a volatile organic

solvent (e.g., dichloromethane or hexane).

GC Parameters:

Column: A nonpolar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

MS Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-400

Ion Source Temperature: 230 °C

Transfer Line Temperature: 280 °C

Conclusion
This technical guide has provided a detailed examination of the molecular structure of

symmetrical triethylbenzene. The combination of its unique symmetrical structure and the

resulting spectroscopic characteristics makes it an important molecule in various fields of

chemical research. The provided experimental protocols offer standardized methods for its

synthesis and characterization, ensuring reproducibility and reliability in scientific investigations.

Further exploration of its crystallographic data will provide even more precise insights into its

three-dimensional structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13742051#molecular-structure-of-symmetrical-
triethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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